(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane
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Overview
Description
The compound “(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane” is a complex organic molecule that features multiple functional groups, including an ethoxy group, a phenoxy group, a methanesulfonyloxy group, a nitrobenzoyloxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the various functional groups. Common synthetic routes may include:
Nucleophilic substitution reactions: to introduce the ethoxy and phenoxy groups.
Esterification reactions: to form the nitrobenzoyloxy group.
Sulfonation reactions: to introduce the methanesulfonyloxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
The compound “(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane” can undergo various chemical reactions, including:
Oxidation: The phenyl and ethoxy groups can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonyloxy group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of new substituted compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the materials science industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane” would depend on its specific application. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (2RS,3RS)-3-(2-Methoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane
- (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-aminobenzoyloxy)-3-phenylpropane
Uniqueness
The uniqueness of “(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[3-(2-ethoxyphenoxy)-2-methylsulfonyloxy-3-phenylpropyl] 4-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO9S/c1-3-32-21-11-7-8-12-22(21)34-24(18-9-5-4-6-10-18)23(35-36(2,30)31)17-33-25(27)19-13-15-20(16-14-19)26(28)29/h4-16,23-24H,3,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHNDUASQGQRFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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